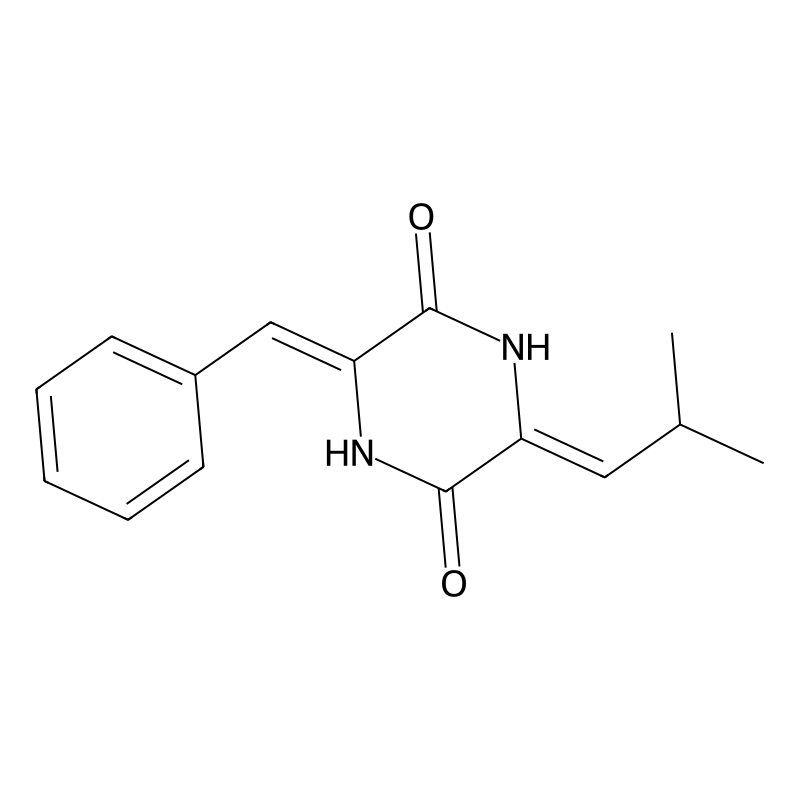

Albonoursin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Comprehensive Technical Review: Albonoursin Discovery, Biosynthesis, and Biotechnological Potential

Introduction and Historical Significance

Albonoursin [cyclo(ΔPhe-ΔLeu)] represents one of the simplest yet most significant members of the diketopiperazine (DKP) family, a class of cyclic dipeptides with substantial pharmacological relevance. First identified from the bacterium Streptomyces noursei, this compound exhibits potent antibacterial properties and has become a paradigm for studying novel biosynthetic pathways independent of conventional nonribosomal peptide synthetase (NRPS) systems. The discovery and characterization of this compound has provided fundamental insights into alternative microbial strategies for secondary metabolite production, opening new avenues for biocatalytic applications and drug discovery initiatives. The initial identification and structural elucidation of this compound paved the way for understanding an entirely new mechanism of cyclic dipeptide formation in bacteria, distinguishing it from previously characterized fungal NRPS pathways [1] [2].

The historical significance of this compound research extends beyond its antimicrobial activity, serving as a model system for understanding cyclodipeptide oxidase (CDO) enzymes and their functions. Early studies in the late 1990s and early 2000s focused on characterizing the unique structural features of this compound and identifying its biosynthetic origin. This research culminated in 2002 with the landmark identification of the This compound gene cluster by a research team that successfully isolated and expressed the relevant genes in Streptomyces lividans, demonstrating for the first time a complete DKP biosynthetic pathway operating independently of NRPS machinery [1]. This breakthrough not only elucidated the pathway for this compound production but also revealed a previously unrecognized mechanism for cyclic dipeptide formation in bacteria, expanding our understanding of microbial secondary metabolism.

Biosynthetic Pathway and Molecular Mechanisms

Pathway Overview and Key Reactions

The biosynthesis of this compound follows a streamlined, efficient pathway that deviates significantly from canonical nonribosomal peptide synthesis mechanisms. The pathway can be divided into two principal enzymatic stages: initial cyclodipeptide formation followed by oxidative modifications. The first step involves the condensation of L-phenylalanine and L-leucine to form the cyclic dipeptide cyclo(L-Phe-L-Leu), catalyzed by the enzyme AlbC, which functions as a cyclodipeptide synthase (CDPS). This reaction utilizes aminoacyl-tRNAs as substrates, diverting them from their primary role in protein synthesis to instead serve as building blocks for secondary metabolite production [3]. Following cyclization, the precursor compound undergoes a dual dehydrogenation process catalyzed by the cyclodipeptide oxidase (CDO) complex AlbAB, which introduces α,β-unsaturations into both amino acid side chains to yield the final this compound product [cyclo(ΔPhe-ΔLeu)] [1] [2].

The biosynthetic pathway represents a remarkable example of metabolic efficiency, with only four genes required for the complete synthesis and likely export of the final compound. This minimal gene set stands in stark contrast to the massive NRPS enzymes typically associated with cyclic peptide production, which often exceed several hundred kilodaltons in size and require multiple complex domains for substrate activation, condensation, and product release. The discovery of this streamlined pathway provided the first evidence that bacteria could employ tRNA-dependent mechanisms for DKP biosynthesis, expanding the known repertoire of natural product assembly strategies in microorganisms [1].

Experimental Workflow for Pathway Elucidation

The experimental approach that led to the elucidation of the this compound biosynthetic pathway involved a combination of biochemical, genetic, and molecular biology techniques that can be summarized in the following workflow:

Experimental workflow for this compound pathway elucidation

The critical breakthrough in understanding this compound biosynthesis came from the reverse genetic approach that began with the cyclic dipeptide oxidase (CDO) enzyme. Researchers first partially purified the CDO activity from S. noursei and obtained peptide sequence information from the protein. This sequence data enabled the design of oligonucleotide probes for screening genomic libraries, leading to the isolation of a 3.8 kb DNA fragment containing the complete this compound biosynthetic cluster. Subsequent heterologous expression of this fragment in Streptomyces lividans resulted in this compound production, confirming that all necessary genes were contained within this locus [1] [2]. Functional characterization through individual gene knockouts and complementation studies established the specific role of each gene in the pathway, revealing the novel CDPS mechanism for initial dipeptide formation and the two-component oxidase system for subsequent modifications.

Gene Cluster Organization and Regulation

Genetic Architecture and Protein Functions

The this compound biosynthetic gene cluster encompasses four tightly organized genes that display strong synteny and functional coordination. This compact genetic locus, spanning approximately 3.8 kb, represents one of the simplest complete pathways for bioactive natural product biosynthesis. The organization and functions of the encoded proteins are summarized in the table below:

Table: this compound Gene Cluster Components and Functions

| Gene | Size | Protein Function | Catalytic Activity | Key Characteristics |

|---|---|---|---|---|

| albA | ~21 kDa | CDO component A | FMN-dependent dehydrogenase | Covalently bound FMN; nitroreductase fold; forms functional heterocomplex with AlbB |

| albB | ~11 kDa | CDO component B | Oxidase subunit | No homology to known families; essential for AlbA activity and stability |

| albC | ~25 kDa | Cyclodipeptide synthase | tRNA-dependent dipeptide formation | CDPS family; utilizes aminoacyl-tRNAs; no homology to NRPS systems |

| albD | ~30 kDa | Putative transporter | Membrane transport | Predicted transmembrane domains; possible self-resistance or export function |

The gene organization follows the pattern albA-albB-albC-albD, with the two oxidase components positioned upstream of the cyclodipeptide synthase and putative transporter. This arrangement suggests potential operon-like organization and co-transcription of the biosynthetic genes. The albA and albB genes show significant overlap in their coding sequences, indicating tight translational coupling that ensures stoichiometric production of the CDO complex components. This genetic architecture optimizes the coordinated expression of proteins that must function as a multiprotein complex to achieve the complete biosynthesis of this compound from primary metabolic precursors [1] [2].

The albC gene product represents the founding member of the cyclodipeptide synthase (CDPS) enzyme family, which utilizes aminoacyl-tRNA substrates to form the cyclic dipeptide backbone. This mechanism represents a fascinating diversion of components from the primary translational machinery toward secondary metabolism. Unlike NRPS systems that activate amino acids using integrated adenylation domains and consume ATP, CDPSs effectively "hijack" charged tRNAs to form peptide bonds, representing a more energy-efficient approach to dipeptide formation. The discovery of AlbC and its mechanism established an entirely new paradigm for natural product biosynthesis and expanded our understanding of the evolutionary versatility of tRNA utilization in biological systems [3].

Enzyme Structure and Mechanism

Structural Insights into the AlbAB Oxidase Complex

Recent structural biology advances have revealed that the AlbAB cyclodipeptide oxidase functions as a megadalton heterooligomeric enzyme filament, representing a novel architectural principle in natural product biosynthesis. This massive complex consists of alternating dimers of AlbA and AlbB that assemble into linear filaments exceeding 2 MDa in mass, with individual filaments typically ranging from 100-300 nm in length. Cryo-electron microscopy studies have demonstrated that these filaments are approximately 10 nm in width and exhibit a characteristic pitch of ~13 nm [3]. The formation of this supramolecular assembly is essential for catalytic activity, as disassembly of the filament under acidic conditions (pH 4.1) correlates complete ly with loss of enzymatic function. This structure-function relationship explains the historical difficulties in reconstituting CDO activity from heterologously expressed components, as the proper quaternary structure is indispensable for catalysis.

The AlbAB complex represents the first structurally characterized member of the cyclodipeptide oxidase family and has provided unprecedented insights into the molecular basis of α,β-dehydrogenation in diketopiperazine biosynthesis. Each AlbA subunit contains a covalently bound flavin mononucleotide (FMN) cofactor, with absorbance maxima at 343 nm and 448 nm in the native enzyme. The covalent attachment of FMN distinguishes CDOs from many other flavin-dependent enzymes and likely contributes to the remarkable stability of the cofactor-enzyme association. The AlbB subunit, while lacking sequence homology to proteins of known function, forms extensive interfaces with AlbA that stabilize both the individual protomers and the overall filament architecture. The active site is formed at the interface between AlbA and AlbB subunits, with substrate access and product egress likely regulated by the quaternary dynamics of the filament [3].

Catalytic Mechanism and Substrate Specificity

The AlbAB complex catalyzes the sequential dehydrogenation of the cyclo(L-Phe-L-Leu) diketopiperazine precursor to introduce unsaturations at both amino acid side chains. The reaction proceeds via a FMN-dependent oxidation mechanism that utilizes molecular oxygen as the terminal electron acceptor. The enzyme displays strict regioselectivity for the α,β-positions of both side chains, generating the conjugated unsaturations that characterize the final this compound product. Kinetic studies indicate that the dehydrogenation reactions likely proceed in a processive manner, with the partially dehydrogenated intermediate remaining enzyme-bound during the second oxidation event [1] [3].

The substrate specificity of AlbAB has been investigated through both native substrate profiling and cross-reactivity studies with related cyclic dipeptides. The enzyme demonstrates high selectivity for the cyclo(Phe-Leu) backbone, though related CDOs from other biosynthetic pathways accept different diketopiperazine substrates. This substrate discrimination appears to be governed by complementary binding pockets that accommodate the specific side chain configurations of the native substrate. The structural characterization of AlbAB has enabled computational docking studies that illuminate the molecular determinants of substrate recognition and positioning for catalysis. These insights are currently being exploited for enzyme engineering approaches aimed at expanding the substrate scope of CDOs for biotechnological applications [3].

Applications and Future Directions

Biocatalytic Applications and Pathway Engineering

The discovery and characterization of the this compound biosynthetic pathway has opened significant opportunities for biocatalytic diversification of diketopiperazine scaffolds. The CDO enzymes represent particularly valuable biocatalysts due to their ability to introduce unsaturations that can serve as chemical handles for further diversification through chemical or enzymatic methods. The demonstrated promiscuity of certain CDPs and tailoring enzymes like CDOs enables combinatorial biosynthesis strategies for generating novel DKP derivatives with potentially improved pharmacological properties. Several research groups have successfully employed CDOs in the structural diversification of DKP scaffolds through α,β-dehydrogenations, highlighting their utility in synthetic biology approaches to expand molecular diversity [3].

Future applications of the this compound biosynthetic system will likely focus on pathway engineering and unnatural natural product synthesis. The relatively simple genetic architecture of the cluster facilitates heterologous expression and manipulation in tractable host organisms like Streptomyces lividans or E. coli. Combining CDPSs with broad substrate specificity with tailored CDO enzymes offers a powerful platform for generating diverse DKP libraries. Additionally, the filamentous nature of the AlbAB oxidase presents intriguing possibilities for engineering structural variants with altered assembly properties or modified catalytic activities. The integration of these biological approaches with chemical synthesis methods enables comprehensive structure-activity relationship studies that can optimize DKP scaffolds for specific therapeutic applications [1] [3].

Therapeutic Potential and Biomedical Applications

This compound itself exhibits significant antibacterial activity that has motivated ongoing structure-activity relationship studies within the DKP class. More broadly, cyclic dipeptides demonstrate a remarkable range of pharmacological activities including antimicrobial, antifungal, antitumor, and antiplasmodial properties. The enhanced protease resistance and improved membrane permeability of DKPs compared to their linear counterparts make them particularly attractive scaffolds for drug development. Specific cyclic dipeptides have shown promise in regulating metabolic and cognitive functions, with examples such as cyclo(His-Pro) demonstrating anticancer activity through induction of apoptosis in malignant cells [4].

The discovery that this compound and related DKPs can influence microbial behavior and interpecies communication suggests additional applications in anti-virulence therapies and microbiome engineering. As resistance to conventional antibiotics continues to escalate, alternative antibacterial strategies that disrupt quorum sensing or virulence factor production without imposing strong selective pressure for resistance represent increasingly valuable therapeutic approaches. The potent bioactivities of DKPs, combined with their favorable pharmacological properties, position this class of molecules as promising leads for addressing numerous clinical challenges. Ongoing research continues to elucidate the precise molecular targets and mechanisms of action underlying the diverse biological activities of this compound and related cyclic dipeptides [4] [3].

Conclusion

References

- 1. The this compound gene Cluster of S noursei biosynthesis ... [pubmed.ncbi.nlm.nih.gov]

- 2. The this compound Gene Cluster of S. noursei: Biosynthesis ... [sciencedirect.com]

- 3. Cyclodipeptide oxidase is an enzyme filament [nature.com]

- 4. Cyclodipeptides (CDPs), the enzymatic synthesis, and ... [itjfs.com]

Biosynthesis and the Albonoursin Gene Cluster

The biosynthesis of albonoursin is independent of non-ribosomal peptide synthetases (NRPS). Instead, it proceeds via a distinct pathway governed by a compact gene cluster [1] [2].

Key Genes and Functions: The isolated 3.8 kb DNA fragment contains four genes responsible for this compound production [1] [2]:

- albC: Encodes a cyclodipeptide synthase (CDPS) that uses aminoacyl-tRNAs to form the cyclic dipeptide precursor, cyclo(L-Phe-L-Leu), without requiring ATP [3] [4].

- albA & albB: These two genes are both necessary for the activity of the cyclic dipeptide oxidase (CDO). AlbA is the oxidase, while AlbB is an essential partner protein. Recent studies show that their co-expression leads to the formation of filamentous protein polymers that catalyze the final dehydrogenation steps [3] [4].

- albD: Encodes a putative membrane protein of unknown function [1] [2].

Biosynthetic Pathway: The pathway involves two key steps that transform the linear amino acids into the final, unsaturated DKP. This is visualized in the following diagram:

This compound biosynthesis involves cyclization and two-step dehydrogenation catalyzed by AlbC and the AlbA-AlbB complex.

Recent Advances: Genome Mining and Novel Analogs

Guided by genome mining techniques, researchers discovered a similar gene cluster in Streptomyces sp. YINM00030, leading to the isolation of five new this compound analogs named albocandins A–E [5] [3] [4].

- The Albocandin Gene Cluster: This cluster contains three core genes—alcA, alcB, and alcC—which are functionally analogous to albA, albB, and albC, respectively, but with moderate sequence identity (64%, 67%, and 55%) [3] [4].

- Key Findings: Fermentation of the host strain yielded albocandins A-E, which are based on the cyclo(L-Phe-L-Leu) structure but feature varying oxidation patterns. A potential biosynthetic intermediate, cyclo(L-Phe-Δ-Leu), was also isolated [3] [4].

The following table summarizes the cytotoxic activity of the two most active compounds, albocandins C and D, against human cancer cell lines:

| Compound | IC₅₀ Range (μM) | Notable Activity |

|---|---|---|

| Albocandin C | 3.50 to 32.66 μM | Exhibited potent inhibitory effects against lung cancer (A-549) [3] [4]. |

| Albocandin D | 3.50 to 32.66 μM | Exhibited potent inhibitory effects against colon cancer (SW480) [3] [4]. |

Key Experimental Workflows

For researchers looking to replicate or build upon these findings, here are the core methodologies used in the recent discovery of albocandins.

General workflow for discovering novel natural products through genome mining and activity-guided isolation.

- Genome Mining and Phylogenetic Analysis: The gene cluster was identified using antiSMASH 7.0 software. The producing strain was classified via 16S rRNA gene sequencing and phylogenomic tree construction (Neighbor-joining, Maximum-likelihood) [3] [4].

- Fermentation and Compound Isolation: Streptomyces sp. YINM00030 was fermented using five different media, with the 20# medium successfully yielding the target compounds. Metabolites were then extracted and purified using standard chromatographic techniques [3] [4].

- Structure Elucidation: The structures of the new albocandins were determined through a combination of:

- HRESIMS: For determining molecular formulas.

- NMR Spectroscopy: Including ¹H–¹H COSY and HMBC for planar structure elucidation.

- Electronic Circular Dichroism (ECD): For determining absolute configuration.

- Single-Crystal X-ray Diffraction: For unambiguous confirmation of structure and stereochemistry [3] [4].

- Cytotoxicity Assays: Antitumor activity was evaluated in vitro against five human cancer cell lines (HL-60, A549, SMMC-7721, MDA-MB-231, SW480), with IC₅₀ values calculated from the assay data [3] [4].

References

- 1. The this compound Gene Cluster of S. noursei: Biosynthesis ... [sciencedirect.com]

- 2. The this compound gene Cluster of S noursei biosynthesis ... [pubmed.ncbi.nlm.nih.gov]

- 3. Genome mining of albocandins A–E from Streptomyces sp ... [pubs.rsc.org]

- 4. Genome mining of albocandins A–E from Streptomyces sp. ... [pmc.ncbi.nlm.nih.gov]

- 5. Genome mining of albocandins A–E from Streptomyces sp. ... [pubs.rsc.org]

Core Characteristics of Albonoursin

The table below summarizes the fundamental technical data for Albonoursin.

| Property | Description |

|---|---|

| Chemical Name | 3-benzylidene-6-isobutylidene-2,5-dioxopiperazine [1] |

| Common Identifier | P-42-2 [1] |

| CAS Registry Number | 1222-90-8 [1] |

| Molecular Formula | Information not available in search results |

| Core Structure | 2,5-diketopiperazine (DKP) [2] |

| Class | Diketopiperazine (cyclic dipeptide) [3] [1] |

| Producing Organism | Streptomyces noursei (and other Streptomyces species) [2] [4] |

| Reported Activities | Antibacterial [2] |

The Traditional Biosynthetic Pathway

The established pathway for this compound biosynthesis involves a cyclodipeptide synthase (CDPS) and a cyclodipeptide oxidase (CDO).

Diagram of the this compound biosynthetic pathway from gene to final product.

The pathway is encoded by a compact gene cluster [2]:

albC: Encodes a CDPS that uses aminoacyl-tRNAs (aa-tRNAs) to form the cyclic dipeptide precursor, cyclo(L-Phe-L-Leu), without ATP hydrolysis [3] [2].albA&albB: Encode the two subunits of the CDO. These genes are often overlapping, which is crucial for producing a functional enzyme [5] [6]. The CDO introduces double bonds via α,β-dehydrogenations to form the final product, cyclo(ΔPhe-ΔLeu), which is this compound [2].

Recent Groundbreaking Research

Recent studies have fundamentally advanced the understanding of the key enzyme in this pathway, the CDO.

The Enzyme Filament Mechanism

A landmark 2024 study revealed that the active form of AlbAB is a megadalton heterooligomeric enzyme filament [5].

Structure of the AlbAB cyclodipeptide oxidase as a linear heterofilament.

Key characteristics of this filament are [5]:

- Structure: A linear filament consisting of alternating dimers of AlbA and AlbB.

- Cofactor: Contains covalently bound Flavin Mononucleotide (FMN).

- Activity Dependency: Enzyme activity is crucially dependent on filament formation. Disrupting the filament (e.g., at low pH) disrupts activity.

- Prevalence: The interactions between AlbA and AlbB are highly conserved, suggesting that all similar CDOs are likely enzyme filaments.

Bioactivity and Research Applications

This compound and its analogs show significant pharmacological potential, driving continued research.

Anticancer Potential: Recent genome mining led to the discovery of albocandins A–E, new this compound analogs. Among these, albocandin C and albocandin D showed potent in vitro cytotoxic activity against five human cancer cell lines (HL-60, A549, SMMC-7721, MDA-MB-231, SW480), with IC₅₀ values ranging from 3.50 to 32.66 μM [3]. This highlights the promise of this chemical class in anticancer drug discovery.

Tool for Biocatalysis: The discovery of the enzyme filament structure explains the historical difficulties in producing and purifying active CDOs [5]. This new knowledge makes CDOs more viable as tools for the combinatorial biosynthesis of novel DKPs, enabling the creation of libraries of structurally diverse compounds for screening [6].

Experimental Protocols for Key Areas

For researchers aiming to work with this system, here are methodologies for two critical activities.

| Research Objective | Experimental Workflow & Key Considerations |

|---|

| Genome Mining for Novel Analogs | 1. Isolate Actinomycete from soil or other sources.

2. Sequence Genome and use antiSMASH software to identify CDPS/CDO gene clusters [3].

3. Ferment Strain in various media to induce expression.

4. Isolate Compounds using chromatography.

5. Elucidate Structures via HRESIMS, NMR, and X-ray crystallography [3]. |

| In Vivo Characterization of CDO Activity | 1. Clone CDPS and CDO genes into an expression vector. The CDO genes (albA/albB) must be cloned with their natural overlap for successful expression [6].

2. Co-express in a chassis (e.g., E. coli).

3. Analyze culture supernatants using LC-MS to detect cyclodipeptides and their dehydrogenated derivatives [6]. |

Summary and Research Outlook

This compound serves as a key model for understanding diketopiperazine biosynthesis. The classic view of its simple two-enzyme pathway has been profoundly deepened by the discovery that its key modifying enzyme, the CDO, functions as a large-scale protein filament.

Future research will likely focus on:

- Exploiting the enzyme filament mechanism for improved biocatalytic production of DKPs.

- Further genome mining to discover novel this compound-like compounds with enhanced bioactivities, particularly in anticancer research.

- Combinatorial biosynthesis using diverse CDPSs and CDOs to generate unprecedented chemical diversity based on the DKP scaffold [6].

References

- 1. MeSH Browser [meshb.nlm.nih.gov]

- 2. The this compound Gene Cluster of S. noursei: Biosynthesis ... [sciencedirect.com]

- 3. Genome mining of albocandins A–E from Streptomyces sp.... [pubs.rsc.org]

- 4. | Semantic Scholar this compound [semanticscholar.org]

- 5. Cyclodipeptide oxidase is an enzyme filament [nature.com]

- 6. In vivo characterization of the activities of novel ... [pmc.ncbi.nlm.nih.gov]

Albonoursin preliminary investigation

Biosynthesis and Genetic Basis

Albonoursin is biosynthesized by Streptomyces noursei via a specialized gene cluster that operates independently of nonribosomal peptide synthetases (NRPS) [1]. The key genes and their functions are summarized below.

| Gene | Function in this compound Biosynthesis |

|---|---|

| albC | Cyclodipeptide synthase (CDPS); forms the cyclic dipeptide precursor cyclo(L-Phe-L-Leu) from aminoacyl-tRNAs [1] [2]. |

| albA | Cyclic dipeptide oxidase (CDO); catalyzes the α,β-dehydrogenation of the cyclic dipeptide [1] [2]. |

| albB | Essential for AlbA activity; forms a functional heterocomplex with AlbA. Co-expression leads to filamentous polymers that catalyze dehydrogenation [2] [3]. |

| albD | Encodes a putative membrane protein; exact role not fully elucidated [1]. |

The biosynthetic pathway begins with AlbC synthesizing the cyclo(L-Phe-L-Leu) dipeptide. This intermediate is then dehydrogenated in a two-step oxidation by the AlbA/AlbB complex to yield the final product, this compound [cyclo(ΔPhe-ΔLeu)] [1] [2]. This enzymatic complex requires both subunits for activity and forms a unique flavin-dependent filamentous structure [3].

Simplified biosynthetic pathway of this compound, highlighting the roles of key enzymes AlbC and the AlbA/AlbB complex.

Biological Activities and Structural Analogues

This compound exhibits notable biological activities, primarily antibacterial and cytotoxic effects [1] [4]. Recent genome mining has led to the discovery of novel this compound analogues with potent cytotoxic properties [2].

| Compound Name | Producer Strain | Key Biological Activity (IC₅₀ Values) |

|---|---|---|

| This compound | Streptomyces noursei | Antibacterial activity [1] |

| Albocandin C | Streptomyces sp. YINM00030 | Cytotoxic activity against five human cancer cell lines (e.g., IC₅₀ 3.50 to 32.66 μM) [2] |

| Albocandin D | Streptomyces sp. YINM00030 | Cytotoxic activity against five human cancer cell lines (e.g., IC₅₀ 3.50 to 32.66 μM) [2] |

| Argilein (new CDP) | Streptomyces hygrospinosus var. beijingensis | Comparable cytotoxicity against MDA-MB-231 and SW480 cancer cells to cisplatin [4] |

Key Experimental Protocols

Here are core methodologies for studying this compound and related DKPs, compiled from recent research.

Genome Mining and Gene Cluster Identification

- Tool: Use the antiSMASH software to scan microbial genomes for biosynthetic gene clusters (BGCs) [2] [4].

- Method: Compare identified BGCs with the known this compound cluster. Key genes to look for are homologs of albA, albB, and albC [2]. A cluster with these core genes but lacking albD may produce novel diketopiperazines [2].

- Application: This approach successfully identified the albocandin BGC in Streptomyces sp. YINM00030, which shares 55-67% sequence identity with the this compound genes [2].

Heterologous Expression and Compound Production

- Host Strain: Streptomyces lividans or Aspergillus nidulans (for fungal systems) are common hosts for heterologous expression [1] [5].

- Procedure:

- Clone the target BGC (e.g., a ~3.8 kb fragment for this compound) into an appropriate expression vector [1].

- Introduce the vector into the host strain and cultivate under suitable fermentation conditions [2] [4].

- Employ the "One Strain Many Compounds" (OSMAC) strategy by varying fermentation media (e.g., PYJ1 medium) to elicit production of diverse compounds [4].

Isolation, Purification, and Structural Elucidation

- Extraction: Use organic solvents like ethyl acetate to extract metabolites from culture broth [2] [4].

- Purification: Employ a combination of chromatographic techniques:

- Structure Determination:

In Vitro Cytotoxicity Assay

- Cell Lines: Use a panel of human cancer cell lines. Common models include HL-60 (leukemia), A549 (lung), SMMC-7721 (liver), MDA-MB-231 (breast), and SW480 (colon) [2] [4].

- Protocol:

Research Outlook and Tools

Future research on this compound and related DKPs is leveraging advanced computational and enzymatic tools. Machine learning models like EZSpecificity are being developed to predict enzyme-substrate specificity with high accuracy, which can greatly accelerate the discovery of novel DKPs and their tailoring enzymes [7]. Furthermore, the unique filament-forming cyclodipeptide oxidases (CDOs), such as AlbA/AlbB, are recognized as promising biocatalysts. Their exploration can enable the efficient generation of diverse oxidized DKP libraries for drug discovery [3].

References

- 1. The this compound gene Cluster of S noursei biosynthesis ... [pubmed.ncbi.nlm.nih.gov]

- 2. Genome mining of albocandins A–E from Streptomyces sp ... [pubs.rsc.org]

- 3. Broad substrate scope C-C oxidation in cyclodipeptides ... [nature.com]

- 4. Genome Mining and Metabolic Profiling Reveal Cytotoxic ... [mdpi.com]

- 5. Biosynthesis of a Novel Diketopiperazine Aspkyncin ... [mdpi.com]

- 6. In Vitro and In Silico Studies of Maculosin ... [pmc.ncbi.nlm.nih.gov]

- 7. Enzyme specificity prediction using cross-attention graph ... [nature.com]

Albonoursin initial identification Actinomyces noursei

Organism Identification & Characterization

Before identifying a compound, correct identification of the producing microorganism is essential. The table below summarizes key characteristics and methods based on the search results.

| Aspect | Relevant Species/Genera | Key Identification Methods | Notes & Characteristics |

|---|---|---|---|

| Phenotypic ID | Actinomyces spp. (e.g., A. israelii, A. naeslundii) [1] | Conventional biochemical tests (catalase, urease, esculin hydrolysis, fermentation profiles) [1] | Labor-intensive; major problems for clinical labs; commercial kits lack newer species [1]. |

| Genotypic ID | Actinomyces, Streptomyces [2] [3] | 16S rRNA sequencing, MALDI-TOF MS, whole-genome sequencing [2] [3] | Far more precise than phenotypic methods; allows for accurate speciation [2]. |

| Clinical Presentation | A. neuii, A. turicensis, A. europaeus [2] | Isolation from abscesses, blood cultures, soft tissue infections [2] | Often part of polymicrobial infections; increasingly recognized as emerging pathogens [2]. |

Modern Workflow for Antibiotic Discovery

The initial discovery of antibiotics like albonoursin historically relied on activity-guided fractionation. Modern research utilizes a genome-guided approach to unlock the biosynthetic potential of actinomycetes, as illustrated in the following workflow and detailed thereafter.

Figure 1: A modern genome-guided workflow for discovering novel antibiotics from actinomycetes.

Genome Sequencing and Mining

- Objective: Identify Biosynthetic Gene Clusters (BGCs) in the bacterial genome that code for the production of secondary metabolites like antibiotics [4] [3].

- Protocol:

- Sequence the Genome: Use Illumina NovaSeq or other platforms to obtain high-quality draft genomes [5].

- Assemble and Annotate: Use assemblers like SPAdes and annotation tools like PGAP or RAST to identify all protein-coding genes [5].

- Mine for BGCs: Use specialized software such as antiSMASH to detect and annotate BGCs for polyketides (PKS), nonribosomal peptides (NRPS), terpenes, and other compounds [5]. One analysis of a Streptomyces strain revealed 43 such clusters [5].

Genetic Engineering and Activation

- Objective: Activate silent BGCs that are not expressed under standard laboratory conditions [6].

- Protocol: Strategies include:

- CRISPR-Cas Systems: For targeted gene knockouts or activation [6].

- Refactoring BGCs: Replacing native promoters with stronger, inducible ones [6].

- Heterologous Expression: Cloning the entire BGC into a well-characterized host strain optimized for production [6]. Methods like iCatch can be used to clone large BGCs directly from genomic DNA [6].

Metabolite Analysis and Compound Identification

- Objective: Correlate the presence of a BGC with the actual production of a metabolite [3].

- Protocol:

- Cultivation and Extraction: Grow the strain in an appropriate liquid medium and extract metabolites from the fermentation broth with organic solvents like ethyl acetate [3].

- Liquid Chromatography-Mass Spectrometry (LC-MS): Analyze the extract. Compare the mass spectra of detected compounds with the predicted molecular weights from the genomic data to identify potential novel metabolites [3].

Suggestions for Further Research

To find the specific information you need on this compound, I suggest the following steps:

- Refine Your Search Strategy: Use specialized scientific databases like PubMed, SciFinder, or Google Scholar with targeted queries such as "this compound isolation and characterization," "this compound biosynthesis gene cluster," or "cyclo(DehydroPhe-DehydroLeu) Streptomyces noursei."

- Consult Historical Literature: The initial identification of this compound likely occurred several decades ago. Searching for older review articles or classic papers on dipeptide antibiotics may lead to the original protocols.

- Explore Genomic Databases: If you are working with a specific strain, consider sequencing its genome. You can then mine for the BGC responsible for this compound production, which belongs to the class of non-ribosomally synthesized dipeptides.

References

- 1. Phenotypic Identification of Actinomyces and Related Species Isolated from Human Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Actinomyces Species As Emerging Pathogens [pmc.ncbi.nlm.nih.gov]

- 3. Genome guided investigation of antibiotics producing ... [nature.com]

- 4. Regulation of antibiotic biosynthesis in actinomycetes [pmc.ncbi.nlm.nih.gov]

- 5. Draft genome sequence of an effective <i>Xoo</i> [kjom.org]

- 6. An Update on Molecular Tools for Genetic Engineering of ... [pmc.ncbi.nlm.nih.gov]

Albonoursin molecular groupings and spectroscopy

Molecular Structure and Key Groupings

The identity of albonoursin was established through chemical and spectroscopic studies. The table below summarizes the key molecular groupings identified in its structure and the evidence for their presence [1].

| Grouping Identified | Evidence / Method of Identification | Notes / Significance |

|---|---|---|

| C6H5-CH=C-C | Spectroscopy | Confirmed phenyl group with unsaturation. |

| (CH3)2 CH-C= or (CH3)2C=C | Spectroscopy | Indicates an isopropyl or isopropenyl group from a leucine derivative. |

| Two amide groups | Spectroscopy | Forms the core diketopiperazine (DKP) ring. |

| Two reactive hydrogen atoms | Reaction with Br₂ or SOCl₂ | Readily replaced by halogen, indicating active sites. |

| Phenylpyruvic acid & Acetone | Acid decomposition products | Key fragments confirming structural units. |

Furthermore, studies have confirmed that This compound is a diketopiperazine (DKP) with the specific structure cyclo(ΔPhe-ΔLeu), meaning it is composed of dehydrated phenylalanine and leucine residues forming a cyclic dipeptide with α,β-unsaturations [2] [3].

Biosynthetic Pathway

This compound biosynthesis is independent of non-ribosomal peptide synthetases (NRPS). The process is catalyzed by a compact gene cluster and involves a unique enzymatic pathway [2] [3].

Key Experimental Findings and Methodologies

The following table outlines the core experimental approaches used to characterize this compound, based on the available data [1].

| Experimental Goal | Methodology Described | Key Outcome / Data |

|---|---|---|

| Establish Identity | Direct comparison with "component 2" from a mutant of Actinomyces noursei. | Confirmed the identity of the isolated compound as this compound. |

| Probe Molecular Groupings | Acid decomposition of this compound. | Identified phenylpyruvic acid and acetone as breakdown products. |

| Identify Functional Groups | Use of spectroscopic methods and chemical reactions (e.g., with Br₂ or SOCl₂). | Identified the presence of specific unsaturated chains, amide groups, and reactive hydrogens. |

| Rule Out Structures | Spectroscopic analysis. | Confirmed the absence of a malonamide group in the molecule. |

Current Research and Outlook

Research on this compound and related DKPs remains active, focusing on their biosynthesis and potential applications:

- Enzyme Mechanism: Recent structural biology studies reveal that the key oxidase enzyme (CDO) forms filamentous structures with a covalently bound flavin mononucleotide (FMN) cofactor, which are essential for its activity [4].

- Biocatalyst Potential: These CDO enzymes are recognized as promising biocatalysts due to their broad substrate scope, capable of introducing C-C double bonds into various cyclodipeptides [4].

- Genome Mining: Modern techniques like genome mining are being used to discover novel this compound analogs (e.g., albocandins) with potent cytotoxic activities against human cancer cell lines [5].

References

- 1. A chemical and spectroscopic study of this compound | Chemistry of... [link.springer.com]

- 2. The this compound Gene Cluster of S. noursei: Biosynthesis ... [sciencedirect.com]

- 3. The this compound gene Cluster of S noursei biosynthesis ... [pubmed.ncbi.nlm.nih.gov]

- 4. Broad substrate scope C-C oxidation in cyclodipeptides ... [nature.com]

- 5. Genome mining of albocandins A–E from Streptomyces sp ... [pubs.rsc.org]

Acid decomposition products of albonoursin

Biosynthetic Pathway of Albonoursin

This compound is a diketopiperazine (DKP) antibiotic produced by Streptomyces noursei. Its biosynthesis is unique as it occurs totally independent of non-ribosomal peptide synthetases (NRPS) [1] [2]. The following diagram illustrates this pathway.

Biosynthesis of this compound in S. noursei [1] [2].

The gene cluster responsible for its biosynthesis is detailed in the table below.

| Gene | Function |

|---|---|

| albC | Forms the cyclic dipeptide precursor cyclo(L-Phe-L-Leu); shows no similarity to non-ribosomal peptide synthetase (NRPS) genes [1]. |

| albA & albB | Both are necessary for the Cyclic Dipeptide Oxidase (CDO) activity, which catalyzes the formation of α,β-unsaturations on the cyclic dipeptide [1] [2]. |

| albD | Encodes a putative membrane protein; its specific role in biosynthesis or transport is not fully elucidated [1]. |

A Framework for Investigating Acid Decomposition

Since direct data on this compound's acid decomposition is lacking, the well-documented practice of forced degradation from pharmaceutical science provides a robust methodological framework to approach this question [3].

Forced degradation involves intentionally degrading a drug substance under conditions more severe than accelerated stability testing to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods [3]. The core objectives and strategies are summarized below.

A methodological framework for forced degradation studies [3].

Based on this framework, here are key experimental parameters to consider for investigating this compound's acid decomposition:

- Stress Conditions: Exposure to solutions like 0.1 M HCl at elevated temperatures (e.g., 40–60 °C) over multiple time points (e.g., 1, 3, 5 days) is a standard starting point [3].

- Degradation Limit: A degradation of 5% to 20% of the parent drug is generally considered sufficient for method validation and product identification. Aiming for around 10% is often optimal [3].

- Analytical Techniques: Using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is crucial. This technique separates the mixture and provides structural information on the decomposition products [3] [4].

Key Considerations for Your Research

The absence of specific data indicates a gap in the current research. Your investigation could focus on the following:

- Target Bonds: Given its structure, the acid-catalyzed hydrolysis of the diketopiperazine ring or the cleavage of the unsaturated side chains are potential reaction pathways to investigate.

- Stability-Indicating Methods: The ultimate goal of such a study is often to develop an analytical method that can reliably detect and quantify this compound in the presence of its decomposition products [3].

References

- 1. The this compound Gene Cluster of S. noursei: Biosynthesis ... [sciencedirect.com]

- 2. The this compound gene Cluster of S noursei biosynthesis ... [pubmed.ncbi.nlm.nih.gov]

- 3. Development of forced degradation and stability indicating ... [pmc.ncbi.nlm.nih.gov]

- 4. Effects of Organic Acidic Products from Discharge-Induced ... [mdpi.com]

Key Findings from the 1965 Spectroscopic Study

A direct comparison established the identity of albonoursin with a compound known as "component 2" from a mutant of Actinomyces noursei [1]. The table below summarizes the core structural information determined by this early work:

| Finding | Significance / Identification |

|---|---|

| Identity Confirmed | Identical to "component 2" from a phalamysin-producing agent [1]. |

| Acid Decomposition Products | Phenylpyruvic acid and acetone [1]. |

| Key Molecular Groupings | Presence of C6H5-CH=C-C, (CH3)2 CH-C= or (CH3)2C=C, two amide groups, and two hydrogens readily replaceable by halogens (via Br2 or SOCl2) [1]. |

| Grouping Absent | No malonamide group present in the molecule [1]. |

The Modern Biosynthetic Pathway of this compound

We now know this compound is biosynthesized via a Cyclodipeptide Synthase (CDPS)-dependent pathway, independent of Non-ribosomal Peptide Synthetases (NRPS) [2]. The pathway involves a core CDPS that forms the diketopiperazine scaffold, which is then modified by a unique oxidase.

The CDPS-dependent biosynthesis and dehydrogenation of this compound.

The CDPS Machinery: The enzyme AlbC is solely responsible for forming the cyclic dipeptide scaffold, cyclo(L-Phe-L-Leu), by hijacking aminoacyl-tRNAs (L-Phe-tRNAPhe and L-Leu-tRNALeu) from the ribosomal protein synthesis machinery [2]. This mechanism is entirely independent of NRPSs.

The Tailoring Enzyme: The cyclic dipeptide cyclo(L-Phe-L-Leu) is then dehydrogenated by the cyclodipeptide oxidase (CDO) AlbAB to create the final α,β-unsaturated product, this compound [2] [3]. Recent structural studies show that AlbAB forms a megadalton-sized heterooligomeric enzyme filament with covalently bound flavin mononucleotide (FMN) cofactors, and its activity depends on this filament formation [3].

From Historical Foundation to Modern Applications

The early spectroscopic work correctly identified key structural features. Modern research has clarified that the "two hydrogen atoms readily capable of being replaced by halogen atoms" correspond to the positions dehydrogenated by the AlbAB enzyme filament [1] [3]. Genome mining guided by the this compound biosynthetic logic continues to discover novel natural products with potential bioactivities, such as the recently isolated cytotoxic compounds albocandins C and D [4].

References

- 1. A chemical and spectroscopic of study | Chemistry of... This compound [link.springer.com]

- 2. The this compound gene Cluster of S noursei biosynthesis ... [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclodipeptide oxidase is an enzyme filament [nature.com]

- 4. Genome mining of albocandins A–E from Streptomyces sp. YINM00030 [pubs.rsc.org]

Comprehensive Application Notes and Protocols: Albonoursin Biosynthesis Pathway

Introduction and Significance

Albonoursin (cyclo(ΔPhe-ΔLeu)) represents a significant diketopiperazine (DKP) compound that exhibits potent antibacterial and antitumor activities, making it a promising candidate for therapeutic development. [1] This microbial secondary metabolite is one of the simplest representatives of the vast DKP family, which comprises a broad array of natural products with diverse biological properties. [2] [3] What distinguishes this compound biosynthetically is its production through a unique mechanism that operates independently of nonribosomal peptide synthetases (NRPSs), instead utilizing a specialized tRNA-dependent pathway. [4] [3] This pathway represents a remarkable divergence from conventional peptide synthesis mechanisms in microorganisms and offers novel opportunities for bioengineering.

The discovery of the this compound biosynthetic pathway has unveiled an entirely new family of biosynthetic enzymes called cyclodipeptide synthases (CDPSs), which utilize aminoacyl-tRNAs as substrates to catalyze the formation of DKP peptide bonds. [4] This breakthrough has not only expanded our understanding of natural product biosynthesis but has also opened avenues for exploiting this pathway for drug discovery and development. The enzymatic machinery responsible for this compound production provides a versatile platform for generating diverse DKP scaffolds that can be further modified to enhance their pharmacological properties. These application notes aim to provide researchers with comprehensive experimental protocols and structural insights to facilitate the study and exploitation of this unique biosynthetic system.

Biosynthetic Pathway Overview

Stepwise Enzymatic Synthesis

The biosynthesis of this compound proceeds through a well-defined enzymatic sequence that transforms proteinogenic amino acids into the final bioactive compound:

Initial Cyclization: The first committed step involves the formation of the diketopiperazine scaffold cyclo(L-Phe-L-Leu) through the action of the cyclodipeptide synthase AlbC. This unique enzyme utilizes aminoacyl-tRNAs (aa-tRNAs) as substrates, specifically Phe-tRNA^Phe^ and Leu-tRNA^Leu^, to catalyze the formation of two peptide bonds without requiring ATP for amino acid activation. [4] [3] This tRNA-dependent mechanism represents a significant divergence from conventional nonribosomal peptide synthesis.

Dehydrogenation Steps: The cyclic dipeptide intermediate then undergoes sequential α,β-dehydrogenation reactions catalyzed by the cyclic dipeptide oxidase (CDO) complex consisting of AlbA and AlbB. [2] [3] This conversion proceeds in a stepwise manner, first forming cyclo(ΔPhe-L-Leu) and subsequently the final product cyclo(ΔPhe-ΔLeu) (this compound). [5] The AlbA and AlbB proteins function cooperatively, with recent evidence indicating that their co-expression leads to the formation of filamentous protein polymers that enhance catalytic efficiency in the final production of this compound. [5]

Pathway Visualization

The following diagram illustrates the complete this compound biosynthetic pathway:

Figure 1: this compound Biosynthetic Pathway. This diagram illustrates the sequential enzymatic conversion of precursor amino acids to this compound via tRNA-dependent cyclization and dehydrogenation reactions. CDPS: cyclodipeptide synthase; CDO: cyclic dipeptide oxidase.

Gene Cluster Organization

Genomic Architecture

The This compound biosynthetic gene cluster was first isolated from Streptomyces noursei and comprises four core genes organized within a 3.8 kb DNA fragment that directs this compound biosynthesis in heterologous hosts such as Streptomyces lividans. [2] [3] The compact organization of this cluster facilitates its manipulation and transfer between microbial systems for metabolic engineering applications. The following table details the components of this gene cluster:

Table 1: this compound Biosynthetic Gene Cluster Components

| Gene | Size (aa) | Protein Function | Role in Biosynthesis | Sequence Features |

|---|---|---|---|---|

| albC | ~240 | Cyclodipeptide synthase (CDPS) | Catalyzes cyclo(L-Phe-L-Leu) formation from aa-tRNAs | Rossmann-like fold; tRNA-binding motifs |

| albA | ~220 | Dehydrogenase component | Primary dehydrogenase activity | Binds FAD/FMN cofactor |

| albB | ~106 | Accessory protein | Essential for AlbA activity, forms functional complex | Forms heterocomplex with AlbA |

| albD | ~278 | Putative membrane protein | Proposed transport or regulation | Transmembrane domains |

Recent genome mining efforts have revealed that the core this compound biosynthetic machinery can be adapted for the production of structural analogs. For instance, the albocandin gene cluster from Streptomyces sp. YINM00030 contains homologs of albA, albB, and albC (with 64%, 67%, and 55% sequence identity, respectively) but lacks an albD equivalent, demonstrating the modularity of this biosynthetic system. [5]

Comparative Genomics

The conservation of the this compound-like biosynthetic pathways across different Streptomyces species highlights the evolutionary success of this compact biosynthetic strategy. Analysis of various CDPS-containing loci reveals that while the core enzymatic functions are conserved, the tailoring enzymes and regulatory elements may vary, leading to the production of structurally distinct DKP derivatives. [6] This natural diversity provides a rich resource for exploring structure-activity relationships and engineering novel compounds with enhanced therapeutic properties.

Experimental Protocols

Gene Cluster Identification and Isolation

Objective: To identify and isolate the this compound biosynthetic gene cluster from Streptomyces noursei.

Materials:

- Streptomyces noursei ATCC 11455 genomic DNA

- Restriction enzymes (BamHI, EcoRI, HindIII)

- pIJ2925 or similar Streptomyces integration vector

- Streptomyces lividans TK24 as heterologous host

- Southern hybridization reagents

- PCR reagents and specific primers for alb genes

Procedure:

Genomic Library Construction:

- Partially digest S. noursei genomic DNA with Sau3AI and size-fractionate fragments (3-5 kb).

- Ligate fragments into BamHI-digested pIJ2925 vector.

- Transform E. coli DH10B and plate on LB with appropriate antibiotic.

Cluster Identification:

- Screen colonies by hybridization using a probe based on the cyclic dipeptide oxidase (CDO) peptide sequence. [3]

- Alternatively, use PCR with degenerate primers designed from conserved CDPS motifs.

Heterologous Expression:

- Introduce positive cosmids into S. lividans TK24 via protoplast transformation.

- Select transformants on R2YE plates with thiostrepton (50 μg/mL).

- Verify this compound production by HPLC-MS after 72-96 hours of cultivation.

Confirmation:

- Analyze culture extracts by LC-MS for this compound (m/z 257.1288 [M+H]+).

- Compare retention time and MS/MS fragmentation with authentic standard.

Troubleshooting:

- If no production is detected, ensure the entire cluster is present by sequencing the entire insert.

- Optimize cultivation conditions, as this compound production is medium-dependent.

Bioconversion Assay for Dehydrogenase Activity

Objective: To assay the dehydrogenation of cyclo(L-Phe-L-Leu) to this compound using resting cells.

Materials:

- Streptomyces albulus KO-23 or recombinant S. lividans expressing albAB

- Cyclo(L-Phe-L-Leu) substrate

- Potassium phosphate buffer (100 mM, pH 10.0)

- Incubation shaker

- HPLC system with C18 column

Procedure:

Cell Preparation:

- Grow Streptomyces strain in suitable medium for 48 hours.

- Harvest cells by centrifugation (5,000 × g, 10 min).

- Wash cells twice with sterile potassium phosphate buffer (pH 10.0).

Bioconversion Reaction:

- Resuspend cells to OD~600~ = 10 in phosphate buffer containing 1 mM cyclo(L-Phe-L-Leu).

- Incubate at 50°C with shaking at 200 rpm for 6-24 hours. [7]

- Include controls without cells or without substrate.

Product Analysis:

- Collect samples at intervals and extract with equal volume of ethyl acetate.

- Analyze extracts by HPLC (C18 column, acetonitrile-water gradient, 220 nm detection).

- Quantify this compound production against standard curve.

Optimization Notes:

- The optimal pH for this conversion is 10.0 and temperature is 50°C. [7]

- Substrate concentration can be increased up to 5 mM if necessary.

- Addition of cyclo(L-Phe-L-Leu) to a 2-day culture can enhance this compound production up to 10-fold. [7]

In Vitro CDPS Activity Assay

Objective: To demonstrate the tRNA-dependent cyclodipeptide synthase activity of AlbC.

Materials:

- Purified recombinant AlbC protein

- E. coli total tRNA

- L-Phenylalanine and L-Leucine

- Aminoacyl-tRNA synthetases from E. coli

- ATP regeneration system (ATP, creatine phosphate, creatine kinase)

- Radiolabeled [14C]-L-phenylalanine or [14C]-L-leucine

- HPLC system with radioactivity detector

Procedure:

tRNA Charging:

- Prepare charging reaction containing:

- 100 mM HEPES-KOH (pH 7.5)

- 10 mM MgCl~2~

- 10 mM KCl

- 2 mM ATP

- 5 mM DTT

- 0.1 mg/mL E. coli total tRNA

- 0.5 mM L-Phe and 0.5 mM L-Leu (including radiolabeled amino acid)

- Aminoacyl-tRNA synthetases (50 μg/mL)

- Incubate at 37°C for 30 min.

- Prepare charging reaction containing:

CDPS Reaction:

- Add purified AlbC (50-100 μg) to the charging reaction.

- Continue incubation at 37°C for 60 min.

- Terminate reaction by adding 0.1 volume of 3M sodium acetate (pH 5.0).

Product Extraction and Analysis:

- Extract with ethyl acetate (2 volumes).

- Concentrate organic phase and analyze by radio-HPLC.

- Identify cyclo(L-Phe-L-Leu) by comparison with authentic standard.

Key Considerations:

- AlbC specifically uses aminoacyl-tRNAs as substrates and does not require ATP. [4]

- The enzyme displays moderate flexibility for different aminoacyl-tRNAs, which can be exploited to produce analogs.

Bioactivity and Therapeutic Potential

Documented Biological Activities

This compound exhibits a range of significant biological activities that underscore its therapeutic potential:

Antibacterial Properties: this compound demonstrates potent antibacterial activity against various bacterial pathogens, although the exact spectrum and minimum inhibitory concentrations require further elaboration. [1] [3] The compound's unique mechanism of action, distinct from conventional antibiotics, makes it particularly interesting for addressing drug-resistant infections.

Antitumor Activity: this compound displays promising antitumor effects against various cancer cell lines. [1] Recent studies on this compound analogs (albocandins C and D) have revealed cytotoxic activity against five human cancer cell lines (HL-60, A549, SMMC-7721, MDA-MB-231, SW480) with IC~50~ values ranging from 3.50 to 32.66 μM. [5] These findings highlight the potential of the this compound scaffold for anticancer drug development.

Pronuclear Fusion Inhibition: this compound exhibits pronuclear fusion inhibitory activity in biological systems, suggesting potential applications in reproductive biology or as a tool compound for studying cell fusion mechanisms. [7]

Quantitative Bioactivity Data

Table 2: Bioactivity Profile of this compound and Analogs

| Compound | Antibacterial Activity | Antitumor Activity | Other Activities |

|---|---|---|---|

| This compound | Confirmed, specifics not quantified [1] [3] | Confirmed, specifics not quantified [1] | Pronuclear fusion inhibition [7] |

| Albocandin C | Not reported | IC~50~: 3.50-32.66 μM (various cancer lines) [5] | Not reported |

| Albocandin D | Not reported | IC~50~: 4.15-28.41 μM (various cancer lines) [5] | Not reported |

| cyclo(L-Phe-L-Leu) | Not reported | Not reported | This compound precursor [7] |

The structure-activity relationship studies of this compound analogs indicate that modifications to the DKP core, particularly the introduction of double bonds and various substituents, can significantly influence bioactivity profiles. [5] This malleability provides opportunities for medicinal chemistry optimization to enhance potency and selectivity.

Applications in Drug Discovery and Development

Pathway Engineering Strategies

The this compound biosynthetic pathway offers several attractive features for engineering novel therapeutics:

Substrate Promiscuity: AlbC exhibits moderate flexibility in its substrate specificity, accepting various aminoacyl-tRNAs to produce different cyclodipeptides. [4] [6] This natural promiscuity can be enhanced through rational protein engineering of the substrate-binding pockets (P1 and P2) to further diversify the range of DKPs produced.

Combinatorial Biosynthesis: By combining the this compound CDPS machinery with tailoring enzymes from related pathways, novel derivatives with enhanced properties can be generated. For instance, the discovery of CDPS-dependent pathways that produce prenylated DKP-terpene hybrids (e.g., drimentines) demonstrates the potential for creating complex molecular architectures. [6]

Biocatalytic Applications: The AlbA/AlbB dehydrogenase complex can be employed as a regioselective biocatalyst for introducing unsaturations into various DKP scaffolds, a transformation challenging to achieve using conventional chemical methods.

Protocol for Analog Production Through Pathway Engineering

Objective: To produce this compound analogs through engineering of the AlbC substrate binding pocket.

Materials:

- Site-directed mutagenesis kit

- pET-28a expression vector

- E. coli BL21(DE3) expression host

- HPLC-MS system for analysis

Procedure:

Identify Target Residues:

- Based on multiple sequence alignment, identify residues in P1 (positions 65, 184, 185, 199) and P2 (152, 155, 159, 203, 205, 206) that determine substrate specificity. [6]

Generate Mutants:

- Design primers to introduce targeted mutations (e.g., L185F, E206A).

- Perform site-directed mutagenesis on albC in pET-28a.

- Verify mutations by sequencing.

Express and Screen:

- Transform mutants into E. coli BL21(DE3).

- Induce expression with 0.1 mM IPTG at 16°C for 16-20 h.

- Analyze culture supernatants by HPLC-MS for DKP production.

Characterize Products:

- Identify novel DKPs by HR-MS and NMR.

- Compare production levels to wild-type enzyme.

Expected Outcomes:

- Mutations at position 185 (e.g., L185F) can significantly alter product profiles, potentially eliminating some DKPs while enhancing production of others. [6]

- The M65V mutation may increase production of cyclo(L-Trp-L-Pro) while reducing cyclo(L-Trp-L-Val) and cyclo(L-Trp-L-Ile). [6]

Concluding Remarks and Future Directions

The this compound biosynthetic pathway represents a remarkable example of nature's ingenuity in creating complex molecular architectures through efficient enzymatic mechanisms. The tRNA-dependent biosynthesis strategy employed by CDPSs offers distinct advantages for metabolic engineering, including compact genetic requirements, modular architecture, and inherent substrate flexibility. These features make the this compound system an attractive platform for generating diverse DKP scaffolds with tailored biological activities.

Future research directions should focus on:

- Elucidating the three-dimensional structures of all pathway enzymes to facilitate rational engineering efforts.

- Exploring the therapeutic potential of this compound and its analogs in disease models, particularly against multidrug-resistant infections and various cancers.

- Developing advanced engineering strategies to further expand the structural diversity of CDPS-derived compounds, including combinatorial approaches with other biosynthetic systems.

- Optimizing production strains and cultivation conditions to enable large-scale manufacturing of promising candidates for preclinical development.

The protocols and insights provided in these application notes will equip researchers with the necessary tools to exploit this unique biosynthetic pathway for drug discovery and development, potentially leading to novel therapeutics that address unmet medical needs.

References

- 1. This compound | Antibacterial Peptide [medchemexpress.com]

- 2. The this compound Gene Cluster of S. noursei: Biosynthesis ... [sciencedirect.com]

- 3. The this compound gene Cluster of S noursei biosynthesis ... [pubmed.ncbi.nlm.nih.gov]

- 4. Cyclodipeptide synthases are a family of... | Nature Chemical Biology [nature.com]

- 5. Genome mining of albocandins A–E from Streptomyces sp.... [pubs.rsc.org]

- 6. Genome mining of cyclodipeptide synthases unravels ... [nature.com]

- 7. Effective Production of Dehydro Cyclic Dipeptide ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for Albonoursin Production in Streptomyces

Introduction to Albonoursin and Its Significance

This compound [cyclo(ΔPhe-ΔLeu)] is a diketopiperazine (DKP) natural product exhibiting notable biological activities, including antibacterial properties and pronuclear fusion inhibitory activity in sea urchin eggs [1]. As one of the simplest representatives of the extensive DKP family, it features a unique α,β-unsaturation pattern resulting from enzymatic dehydrogenation of its cyclic dipeptide precursor [2]. This compound belongs to a structurally diverse class of 2,5-diketopiperazines that have attracted significant attention due to their conformationally constrained heterocyclic scaffold, proteolytic stability, and versatile pharmacological potential [3].

The biosynthesis of this compound is particularly remarkable as it proceeds through a pathway independent of nonribosomal peptide synthetases (NRPS), instead relying on a distinct cyclodipeptide synthase (CDPS) system [2] [4]. This technical document provides detailed methodologies and protocols for the production, analysis, and genetic engineering of this compound in Streptomyces systems, combining established procedures with recent advances in genome mining and fermentation optimization.

Biosynthetic Pathway and Genetic Determinants

Gene Cluster Organization

The this compound biosynthetic gene cluster was first isolated from Streptomyces noursei and comprises four essential genes located within a 3.8 kb DNA fragment (Table 1) [2] [4]. This cluster represents the first identified DKP biosynthetic pathway operating completely independently of NRPS machinery.

Table 1: Core genes in the this compound biosynthetic cluster

| Gene | Function | Protein Characteristics | Role in Biosynthesis |

|---|---|---|---|

| albC | Cyclodipeptide synthase | 200-300 amino acids; uses aminoacyl-tRNA substrates | Catalyzes formation of cyclo(L-Phe-L-Leu) precursor |

| albA | Cyclic dipeptide oxidase | Requires AlbB for activity; 64% identity to AlcA | Stepwise α,β-dehydrogenation of cyclic dipeptide |

| albB | Oxidase accessory protein | 67% identity to AlcB; forms complexes with AlbA | Essential for AlbA activity and stability |

| albD | Putative membrane protein | Function not fully characterized | Possible transport or regulatory role |

The discovery of this compact gene cluster has enabled the identification and characterization of novel DKP biosynthetic pathways in other Streptomyces strains through genome mining approaches [3]. Recent research has revealed that co-expression of AlbA and AlbB leads to the formation of filamentous protein polymers that catalyze the final production of this compound [3].

Biosynthetic Pathway Diagram

The following diagram illustrates the enzymatic pathway for this compound biosynthesis:

Figure 1: this compound biosynthetic pathway. AlbC condenses L-Phe and L-Leu to form cyclo(L-Phe-L-Leu), which undergoes two successive dehydrogenations catalyzed by the AlbA/AlbB complex to yield this compound [cyclo(ΔPhe-ΔLeu)] [2] [3].

Streptomyces Strains for this compound Production

Natural Producing Strains

Several Streptomyces strains have been identified as natural producers of this compound and related diketopiperazines (Table 2).

Table 2: Natural producer strains of this compound and related compounds

| Strain | Identified Compounds | Production Level | Notes |

|---|---|---|---|

| S. noursei | This compound [2] | Not quantified in search results | Original source of this compound gene cluster |

| *S. albulus* KO-23 | This compound, Streptopyrone [1] | 16 mg/L (optimized) | 30-fold increase after fermentation optimization |

| *Streptomyces* sp. YINM00030 | Albocandins A-E (analogs) [3] | Variable analog production | Produces oxidized analogs but not this compound itself |

Recombinant Strain Construction

For heterologous production, the this compound gene cluster has been successfully expressed in Streptomyces lividans [2] [4]. The following protocol outlines the construction of recombinant this compound-producing strains:

Protocol 1: Heterologous Expression of this compound Gene Cluster

- DNA fragment isolation: Isolate the 3.8 kb DNA fragment containing albA, albB, albC, and albD from S. noursei [2] [4].

- Vector construction: Clone the fragment into an appropriate Streptomyces expression vector (e.g., pIJ series or other shuttle vectors).

- Transformation: Introduce the constructed plasmid into S. lividans protoplasts using polyethylene glycol (PEG)-mediated transformation [5].

- Selection and screening: Select transformants using appropriate antibiotic resistance and verify this compound production through HPLC analysis as described in Section 6.

Fermentation Optimization for Enhanced Production

Strain KO-23 Fermentation Optimization

Optimization of fermentation parameters for S. albulus KO-23 resulted in a 30-fold increase in this compound production, reaching 16 mg/L [1]. The following table summarizes key optimization parameters:

Table 3: Fermentation optimization parameters for this compound production

| Parameter | Optimal Condition | Impact on Yield | Notes |

|---|---|---|---|

| Medium composition | Specifically optimized for KO-23 | Critical for high production | Exact components not specified in search results |

| Aeration control | Optimized oxygen transfer | Significant improvement | Similar to apigenin production optimization [6] |

| Inoculum type | Mycelial inoculum | 1.8-fold increase (apigenin system) | Avoids spore conditioning time [6] |

| Precursor feeding | L-tyrosine (in related systems) | 343.3 µg/L apigenin achieved | L-Tyr at 1.5 mM [6] |

Fermentation Workflow Diagram

The following diagram outlines the optimized fermentation workflow for this compound production:

Figure 2: Optimized fermentation workflow for this compound production. Key steps include using mycelial pre-inoculum, optimized medium composition, and controlled fermentation parameters with continuous monitoring [1] [6].

Protocol 2: Optimized Fermentation Process

Pre-inoculum preparation:

- Use mycelial fragments rather than spores as inoculum [6]

- Grow seed culture in TSB medium for 48 hours with continuous shaking

Fermentation conditions:

- Inoculate optimized production medium at 5-10% (v/v) inoculation rate

- Maintain temperature at 28-30°C

- Control pH at 6.8-7.2 using appropriate buffers

- Maintain dissolved oxygen above 30% through aeration and agitation control [6]

Process monitoring:

- Monitor cell growth by dry cell weight measurement

- Sample regularly for this compound quantification by HPLC

- Typical fermentation time: 48-72 hours

Genome Mining for Novel this compound Analogs

Identification of Novel Diketopiperazines

Recent advances in genome mining have enabled the discovery of this compound analogs, as demonstrated with Streptomyces sp. YINM00030, which produced five novel this compound analogs named albocandins A-E [3] [7]. The albocandin gene cluster shares moderate similarity with the original this compound cluster but produces distinct compounds with varying oxidation patterns.

Protocol 3: Genome Mining for DKP Gene Clusters

Genome sequencing and analysis:

- Sequence candidate Streptomyces strains using Illumina or PacBio platforms

- Perform genome assembly and annotation using standard pipelines

BGC identification:

- Use antiSMASH 7.0 software to identify potential cyclodipeptide synthase (CDPS) gene clusters [3]

- Look for genes with similarity to albC (CDPS), albA, and albB (oxidases)

Heterologous expression:

- Clone identified gene clusters into suitable expression vectors

- Express in heterologous hosts such as S. lividans or S. albus [5]

- Screen for DKP production using LC-MS analysis

Analytical Confirmation of Novel Compounds

For any novel this compound analogs discovered through genome mining, comprehensive structural elucidation is essential:

- Purification: Use column chromatography and HPLC to purify compounds from fermentation extracts

- Structural analysis:

- Determine molecular formula by HRESIMS

- Elucidate planar structure through 1D and 2D NMR (1H, 13C, COSY, HMBC)

- Establish absolute configuration through electronic circular dichroism (ECD) calculations and single-crystal X-ray diffraction [3]

- Bioactivity assessment: Evaluate cytotoxic, antimicrobial, and other relevant biological activities

Analytical Methods for Quantification and Characterization

HPLC Analysis Protocol

Protocol 4: HPLC Analysis of this compound

Sample preparation:

- Extract fermentation broth with equal volume of ethyl acetate

- Concentrate organic phase under reduced pressure

- Resuspend in methanol for HPLC analysis

HPLC conditions:

- Column: C18 reverse phase (e.g., 250 × 4.6 mm, 5 μm)

- Mobile phase: Gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid

- Gradient program: 10% B to 90% B over 20 minutes

- Flow rate: 1.0 mL/min

- Detection: UV at 254 nm or by MS detection

- Injection volume: 10-20 μL

Quantification:

- Use purified this compound as external standard

- Prepare calibration curve in the range of 0.1-100 μg/mL

MS and NMR Characterization

For comprehensive characterization of this compound and its analogs:

HRESIMS analysis:

- Use electrospray ionization in positive mode

- Expected m/z for this compound: 283.1443 [M+H]+ (calculated for C17H19N2O2)

- Calibrate instrument with reference standards

NMR spectroscopy:

- Record 1H, 13C, COSY, HSQC, and HMBC spectra

- Use deuterated solvents (CDCl3 or DMSO-d6)

- Key this compound signals: α,β-unsaturated proton signals at 6.5-7.5 ppm

Emerging Technologies and Future Directions

Cell-Free Systems for DKP Biosynthesis

Recent developments in Streptomyces cell-free systems offer new opportunities for studying and engineering this compound biosynthesis [8]. These systems utilize cell extracts containing the essential transcriptional, translational, and metabolic machinery to catalyze natural product biosynthesis in vitro.

Advantages of cell-free systems:

- Bypass cell wall and membrane barriers

- Enable direct manipulation of reaction conditions

- Allow rapid prototyping of pathway variants

- Tolerate toxic intermediates that might inhibit cellular growth [8]

Genetic Engineering Tools

Advanced genetic tools for Streptomyces engineering have emerged in recent years, including:

- CRISPR-Cas systems: For targeted gene knockouts and integrations [5]

- Direct Pathway Cloning (DiPaC): For refactoring and heterologous expression of BGCs [5]

- iCatch method: Uses homing endonucleases to capture large BGCs [5]

These tools enable more efficient engineering of this compound biosynthetic pathways for increased production or structural diversification.

Troubleshooting Guide

Table 4: Common issues and solutions in this compound production

| Problem | Potential Causes | Solutions |

|---|---|---|

| Low production yield | Suboptimal fermentation conditions | Optimize aeration, medium composition, and inoculation strategy |

| No production in heterologous host | Poor gene expression or incorrect folding | Verify promoter strength, use codon optimization |

| Multiple analogs produced | Promiscuous enzyme activity | Engineer enzymes for higher specificity |

| Instability of production | Genetic instability in recombinant strains | Use integration vectors rather than plasmids |

Conclusion

The production of this compound in Streptomyces represents an excellent model system for studying diketopiperazine biosynthesis and engineering. The protocols outlined in this document provide a comprehensive framework for strain development, fermentation optimization, and compound characterization. With the advancement of genome mining tools and genetic engineering techniques, the discovery and production of novel this compound analogs with potentially improved bioactivities will continue to expand, contributing to drug discovery efforts targeting various diseases, including cancer [3].

References

- 1. Effective production of dehydro cyclic dipeptide ... [pubmed.ncbi.nlm.nih.gov]

- 2. The this compound gene Cluster of S noursei biosynthesis ... [pubmed.ncbi.nlm.nih.gov]

- 3. Genome mining of albocandins A–E from Streptomyces sp. ... [pmc.ncbi.nlm.nih.gov]

- 4. The this compound Gene Cluster of S. noursei: Biosynthesis ... [sciencedirect.com]

- 5. An Update on Molecular Tools for Genetic Engineering of ... [pmc.ncbi.nlm.nih.gov]

- 6. Optimization of Pre-Inoculum, Fermentation Process ... [mdpi.com]

- 7. Genome mining of albocandins A–E from Streptomyces sp ... [pubs.rsc.org]

- 8. Streptomyces cell-free systems for natural product ... [pmc.ncbi.nlm.nih.gov]

Enzymatic Production of Albonoursin: Application Notes and Detailed Protocol

Introduction

Albonoursin [cyclo(ΔPhe-ΔLeu)] is a dehydrogenated diketopiperazine (DKP) exhibiting significant antibacterial and antitumor activities, as well as pronuclear fusion inhibitory activity in sea urchin eggs [1] [2]. Unlike complex organic synthesis routes that often proceed in low yields, enzymatic bioconversion provides an efficient method for producing this bioactive compound [1]. This protocol describes the enzymatic dehydrogenation of cyclo(L-Phe-L-Leu) (CFL) to this compound using cell-free extracts from Streptomyces albulus KO-23, enabling researchers to obtain this valuable compound under mild conditions with improved efficiency [1] [3] [4].

The key innovation lies in utilizing cyclic dipeptide oxidase (CDO) enzymes that catalyze the formation of α,β-unsaturations in the cyclic dipeptide precursor [5] [6]. This bioconversion approach represents a sustainable alternative to chemical synthesis and offers higher specificity for producing dehydro cyclic dipeptides [7].

Principle and Mechanism

This compound biosynthesis occurs through a specialized pathway independent of nonribosomal peptide synthetases (NRPS) [5] [6]. The process involves two key enzymatic steps:

- Cyclodipeptide formation catalyzed by AlbC, which generates the cyclo(L-Phe-L-Leu) precursor using aminoacyl-tRNAs as substrates [5] [6]

- Dehydrogenation reaction catalyzed by the cyclic dipeptide oxidase (CDO) complex (AlbA and AlbB), which introduces double bonds at the α,β-positions of both amino acid residues in the cyclic dipeptide [5] [6]

The following diagram illustrates the complete bioconversion workflow from culture preparation to product identification:

Materials and Equipment

Biological Materials and Reagents

- Strain: Streptomyces albulus KO-23 (this compound-producing actinomycete) [1] [3]

- Substrate: cyclo(L-Phe-L-Leu) (CFL) prepared from L-Phe-L-Leu dipeptide (commercially available from SIGMA) [1]

- Culture Medium: Appropriate actinomycete growth medium (specific composition not detailed in sources)

- Buffer: Britton and Robinson buffer (pH 10.0) [1]

Equipment

- Ultrasonic oscillator (e.g., KUBOTA Insonator 201 M, 150 W) [1]

- Centrifuge (capable of processing culture volumes)

- Spectrophotometer (e.g., Shimadzu UV-3000 for UV spectroscopy) [1]

- Mass spectrometer (e.g., JEOL SX-102A) [1]

- NMR spectrometer (e.g., Varian VXR-500 for 1H-NMR) [1]

- Polarimeter (e.g., Jasco DIP-360 for optical rotation measurements) [1]

- Fermentation system (for culture growth)

- pH meter

Detailed Procedure

Culture Preparation and Cell-Free Extract Preparation

Culture Growth: Grow Streptomyces albulus KO-23 in an appropriate medium for 2 days under standard fermentation conditions [3] [4].

Cell Harvest: Collect cells by centrifugation from the culture broth [1].

Cell Disruption:

- Resuspend harvested cells in Britton and Robinson buffer (pH 10.0)

- Disrupt cells using an ultrasonic oscillator at 150 W for 2 minutes with cooling to prevent overheating [1]

Extract Preparation: